[2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine
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Overview
Description
[2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine is an organic compound that features both a cyclohexene ring and a thiophene ring. This compound is of interest due to its unique structural properties, which combine elements of both aliphatic and aromatic chemistry. The presence of the cyclohexene ring provides flexibility and reactivity, while the thiophene ring introduces aromatic stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine typically involves the reaction of cyclohexene with thiophene derivatives under specific conditions. One common method involves the use of a Grignard reagent, where cyclohexene is reacted with magnesium to form a Grignard intermediate. This intermediate is then reacted with a thiophene derivative to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reaction and reduce the need for extreme conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or thiophene-2-carboxaldehyde.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclohexene ring provides flexibility, allowing the compound to fit into various binding sites, while the thiophene ring contributes to electronic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethylamine: Similar structure but lacks the thiophene ring.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring but different substituents.
Thiophene-2-ethylamine: Contains a thiophene ring but different aliphatic substituents.
Uniqueness
The uniqueness of [2-(Cyclohex-1-en-1-yl)ethyl](thiophen-2-ylmethyl)amine lies in its combination of cyclohexene and thiophene rings. This duality provides a balance of flexibility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h4-5,7,10,14H,1-3,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSBVXXJKCMYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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